N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
CAS No.: 891083-03-7
Cat. No.: VC5453600
Molecular Formula: C14H11FN2S2
Molecular Weight: 290.37
* For research use only. Not for human or veterinary use.
![N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine - 891083-03-7](/images/structure/VC5453600.png)
Specification
CAS No. | 891083-03-7 |
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Molecular Formula | C14H11FN2S2 |
Molecular Weight | 290.37 |
IUPAC Name | N-(4-fluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C14H11FN2S2/c1-18-11-6-7-12-13(8-11)19-14(17-12)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) |
Standard InChI Key | GBSVWBVMWOPXSM-UHFFFAOYSA-N |
SMILES | CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
The compound’s IUPAC name, N-(4-fluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine, reflects its bifunctional architecture: a benzothiazole scaffold fused with a benzene ring and a thiazole moiety. Key structural attributes include:
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Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms).
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4-Fluorophenyl Substituent: A fluorine atom at the para position of the phenyl group, enhancing electronegativity and influencing binding interactions .
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Methylthio Group (-SMe): A sulfur-containing substituent at the 6-position, contributing to hydrophobic interactions and redox activity.
The molecule’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the amine hydrogen and the thiazole nitrogen, as inferred from crystallographic data of analogous compounds .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 290.37 g/mol | |
IUPAC Name | N-(4-fluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine | |
SMILES | CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)F | |
Solubility | Not publicly available |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves a multi-step protocol:
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Benzothiazole Core Formation: Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
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Introduction of Methylthio Group: Sulfur methylation using methyl iodide or dimethyl sulfate in the presence of a base.
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Coupling with 4-Fluoroaniline: Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the 4-fluorophenyl group .
A representative synthesis route is outlined below:
Key challenges include controlling regioselectivity during sulfidation and minimizing side reactions such as over-alkylation .
Table 2: Comparison of Synthetic Methods for Benzothiazole Derivatives
Biological and Pharmacological Profile
Mechanistic Insights
While direct studies on N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine are sparse, structurally related benzothiazoles exhibit:
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Kinase Inhibition: Interaction with ATP-binding pockets of kinases due to the planar benzothiazole core .
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DNA Intercalation: Interference with DNA replication via π-π stacking, as seen in analogs with electron-withdrawing substituents .
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Antioxidant Activity: Scavenging of reactive oxygen species (ROS) mediated by the methylthio group.
Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in fluorinated benzothiazole inhibitors of matrix metalloproteinases (MMPs) .
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for developing selective kinase inhibitors .
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Fluorescent Probes: Benzothiazoles with electron-donating groups exhibit solvatochromic properties useful in bioimaging.
Material Science
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Organic Semiconductors: Planar benzothiazole derivatives demonstrate charge carrier mobilities of 0.1–0.5 cm²/V·s in thin-film transistors .
Research Innovations and Key Findings
Recent Advances
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Crystallographic Studies: Hydrated forms of related benzothiazoles reveal extensive hydrogen-bonding networks stabilizing their solid-state structures .
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Computational Modeling: DFT calculations predict a HOMO-LUMO gap of 3.8 eV, suggesting suitability for optoelectronic applications .
Future Directions and Challenges
Unanswered Questions
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Metabolic Stability: The impact of the methylthio group on cytochrome P450-mediated oxidation remains uncharacterized.
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Toxicological Profile: Acute and chronic toxicity data are needed to assess safety for therapeutic use .
Research Opportunities
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